2-amino-2-(3,4-dichlorophenyl)propanoic acid
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Overview
Description
2-amino-2-(3,4-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of phenylalanine, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(3,4-dichlorophenyl)propanoic acid typically involves the chlorination of phenylalanine derivatives. One common method is the reaction of 3,4-dichlorobenzaldehyde with glycine in the presence of a base, followed by reduction and hydrolysis to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where phenylalanine is treated with chlorine gas under controlled conditions. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(3,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
2-amino-2-(3,4-dichlorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-amino-2-(3,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, leading to potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(2,4-dichlorophenyl)propanoic acid
- 2-amino-3-(2,5-dichlorophenyl)propanoic acid
- 3-amino-3-(2,4-dichlorophenyl)propanoic acid
Uniqueness
2-amino-2-(3,4-dichlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to other similar compounds .
Properties
CAS No. |
1043687-82-6 |
---|---|
Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.1 |
Purity |
95 |
Origin of Product |
United States |
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